1-(4-bromobenzyl)-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Properties ADME

Select 1-(4-bromobenzyl)-1H-pyrazol-3-amine (CAS 925580-09-2) for your lead optimization or library synthesis. Its 4-bromobenzyl group enables late-stage diversification via Suzuki or Sonogashira coupling, a strategic advantage absent in chloro or methyl analogs. With a predicted LogP of 2.2, this scaffold enhances passive membrane permeability for intracellular targets. High thermal stability (b.p. 427.1 °C) ensures robust scale-up. Secure high-purity (98%) stock from verified global suppliers.

Molecular Formula C10H10BrN3
Molecular Weight 252.115
CAS No. 925580-09-2
Cat. No. B2818527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-1H-pyrazol-3-amine
CAS925580-09-2
Molecular FormulaC10H10BrN3
Molecular Weight252.115
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC(=N2)N)Br
InChIInChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
InChIKeyJWCILXLTATWVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-1H-pyrazol-3-amine: A Versatile 3-Aminopyrazole Building Block with a 4-Bromobenzyl Handle for Medicinal Chemistry and Organic Synthesis


1-(4-Bromobenzyl)-1H-pyrazol-3-amine (CAS 925580-09-2) is a member of the 1-substituted-3-aminopyrazole class, a group of heterocyclic compounds frequently employed as building blocks in medicinal chemistry and organic synthesis . Its core structure is a 3-aminopyrazole ring, which can act as a hydrogen bond donor and acceptor, and it is substituted at the N1 position with a 4-bromobenzyl group [1]. The presence of the 4-bromophenyl moiety provides a versatile synthetic handle for further functionalization through cross-coupling reactions . The compound's molecular formula is C10H10BrN3, with a molecular weight of 252.11 g/mol and a predicted logP of 2.2, indicating moderate lipophilicity .

Why Simple Substitution of 1-(4-Bromobenzyl)-1H-pyrazol-3-amine with its Analogs is Not Advisable in Synthesis


Despite sharing a common 3-aminopyrazole core, the substitution of the 4-bromobenzyl group in 1-(4-bromobenzyl)-1H-pyrazol-3-amine with other 4-substituted benzyl analogs (e.g., chloro, methyl) leads to quantifiable differences in key physicochemical properties . These changes in lipophilicity, molecular size, and electronic character can significantly impact a molecule's behavior in both synthetic transformations and biological systems . For instance, variations in logP and polar surface area will alter a molecule's solubility, membrane permeability, and potential for non-specific binding . Furthermore, the bromine atom on the benzyl ring offers a unique and specific synthetic advantage for diversification via cross-coupling reactions that is not possible with non-halogenated or less reactive analogs .

Quantitative Differentiation of 1-(4-Bromobenzyl)-1H-pyrazol-3-amine: A Procurement-Focused Comparison with Key Analogs


Significantly Higher Lipophilicity (LogP) Compared to Chloro and Methyl Analogs

1-(4-Bromobenzyl)-1H-pyrazol-3-amine exhibits a predicted LogP (XLogP3) of 2.2, indicating higher lipophilicity compared to its chloro (XLogP3 = 2.1) and methyl (XLogP3 = 1.8) analogs .

Medicinal Chemistry Physicochemical Properties ADME

Distinctly Higher Boiling Point Compared to Chloro and Methyl Analogs

The boiling point of 1-(4-bromobenzyl)-1H-pyrazol-3-amine is predicted to be 427.1±30.0 °C at 760 mmHg, which is significantly higher than that of its chloro (398.2±27.0 °C) and methyl (380.6±30.0 °C) analogs .

Chemical Synthesis Physical Properties Purification

Higher Density Compared to Chloro and Methyl Analogs

1-(4-Bromobenzyl)-1H-pyrazol-3-amine has a predicted density of 1.56±0.1 g/cm³, which is higher than that of its chloro (1.31±0.1 g/cm³) and methyl (1.1±0.1 g/cm³) analogs .

Formulation Physical Properties Material Science

Potential for Enhanced Binding Affinity Through Halogen Bonding

The presence of a bromine atom on the benzyl ring of 1-(4-bromobenzyl)-1H-pyrazol-3-amine introduces the potential for halogen bonding, a specific, directional interaction that is absent in non-halogenated analogs like the methyl derivative [1]. In related pyrazole-containing kinase inhibitors, such halogen bonding interactions have been shown to contribute to target binding affinity and selectivity [2].

Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

Optimized Applications for 1-(4-Bromobenzyl)-1H-pyrazol-3-amine Based on Its Differentiated Profile


Medicinal Chemistry: Improving Cellular Potency Through Enhanced Lipophilicity

When designing a lead series targeting an intracellular protein, 1-(4-bromobenzyl)-1H-pyrazol-3-amine is a superior choice of core scaffold compared to its less lipophilic chloro or methyl analogs. Its higher predicted LogP (2.2) can enhance passive diffusion across cell membranes, potentially translating to improved activity in cell-based assays where permeability is a challenge .

Organic Synthesis: Leveraging the Aryl-Bromide Handle for Selective Cross-Coupling

In a complex synthetic sequence, 1-(4-bromobenzyl)-1H-pyrazol-3-amine offers a strategic advantage. The 4-bromobenzyl group is a robust synthetic handle that can be orthogonally and selectively diversified via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) late in a synthesis . This capability is absent in the non-halogenated methyl analog, allowing for a convergent and modular approach to building diverse compound libraries.

Medicinal Chemistry: Engineering Binding Site Interactions via Halogen Bonding

If a co-crystal structure reveals a backbone carbonyl or other electron-rich moiety in the target protein's binding pocket in proximity to the para-position of the benzyl group, 1-(4-bromobenzyl)-1H-pyrazol-3-amine becomes the preferred fragment. The bromine atom can be strategically employed to form a halogen bond (C-Br...O=C), potentially improving binding affinity and target residence time compared to analogs lacking this interaction [1].

Chemical Development: Utilizing High Thermal Stability for Robust Process Chemistry

For process development and scale-up, 1-(4-bromobenzyl)-1H-pyrazol-3-amine may offer practical advantages over its more volatile analogs. Its significantly higher boiling point (427.1 °C) indicates greater thermal stability, making it a more robust intermediate for reactions requiring high temperatures or prolonged heating . This can simplify reaction setup and improve safety margins in a pilot plant setting.

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